molecular formula C9H11IO2 B8320932 1-Iodo-2-((methoxymethoxy)methyl)benzene

1-Iodo-2-((methoxymethoxy)methyl)benzene

Cat. No.: B8320932
M. Wt: 278.09 g/mol
InChI Key: FPBXHRDFDKDZAL-UHFFFAOYSA-N
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Description

1-Iodo-2-((methoxymethoxy)methyl)benzene is a specialized aromatic organoiodine compound of interest in synthetic organic chemistry. Its structure incorporates both a reactive carbon-iodine bond and a base-labile methoxymethyl (MOM) ether protecting group on the adjacent benzyl position. This dual functionality makes it a valuable building block, particularly in metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, to form biaryl or substituted olefin structures. The compound can also serve as a precursor for various nucleophilic substitutions. The MOM-protected benzyl alcohol moiety can be deprotected under mild acidic conditions to generate a hydroxymethyl group, adding a layer of orthogonality in complex multi-step syntheses. This reagent is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H11IO2

Molecular Weight

278.09 g/mol

IUPAC Name

1-iodo-2-(methoxymethoxymethyl)benzene

InChI

InChI=1S/C9H11IO2/c1-11-7-12-6-8-4-2-3-5-9(8)10/h2-5H,6-7H2,1H3

InChI Key

FPBXHRDFDKDZAL-UHFFFAOYSA-N

Canonical SMILES

COCOCC1=CC=CC=C1I

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The following table summarizes key structural and physical properties of 1-Iodo-2-((methoxymethoxy)methyl)benzene and related compounds:

Compound Name Molecular Formula Molecular Weight Substituent Structure Physical State (25°C) Key References
This compound C₉H₁₁IO₃ 278.09 -CH₂-O-CH₂-OCH₃ Colorless oil
1-Iodo-2-(methoxymethyl)benzene C₈H₉IO 248.06 -CH₂-OCH₃ Not reported
1-Iodo-2-methylbenzene (o-Iodotoluene) C₇H₇I 218.04 -CH₃ Liquid
4-Iodo-1-methoxy-2-methylbenzene C₈H₉IO 248.06 -OCH₃, -CH₃ (para and ortho) Solid
2-Iodothioanisole C₇H₇IS 250.10 -S-CH₃ Liquid
1-Iodo-2-(hex-1-ynyl)benzene C₁₂H₁₁I 306.12 -C≡C-C₄H₉ Not reported

Key Observations :

  • Substituent Complexity : The methoxymethoxymethyl group imparts higher molecular weight and polarity compared to simpler substituents like methyl or methoxymethyl .
  • Physical State : Bulky or polar substituents (e.g., -CH₂-O-CH₂-OCH₃) often result in oils, while smaller groups (e.g., -CH₃) yield liquids or solids .

Reactivity Insights :

  • The methoxymethoxymethyl group may stabilize intermediates in cross-coupling reactions due to its electron-donating ether linkages, whereas alkyl or alkynyl substituents (e.g., -C≡C-) enhance reactivity in cyclization or annulation reactions .

Stability and Handling

  • Hydrolytic Sensitivity : Methoxymethoxymethyl groups are prone to hydrolysis under acidic or aqueous conditions, requiring anhydrous storage .
  • Thermal Stability : Iodoarenes with alkoxy substituents (e.g., -OCH₃) generally exhibit moderate thermal stability, while sulfur-containing analogs (e.g., -S-CH₃) may decompose at high temperatures .

Q & A

Basic: What are the recommended synthetic routes for 1-Iodo-2-((methoxymethoxy)methyl)benzene?

Answer:
The compound can be synthesized via iodination of 2-((methoxymethoxy)methyl)benzene using iodine (I₂) or N-iodosuccinimide (NIS) under radical initiation (e.g., azobisisobutyronitrile, AIBN) or catalytic conditions. A polar aprotic solvent like DMSO or acetone is typically employed. For example, brominated analogs (e.g., 1-Bromo-2-((methoxymethoxy)methyl)benzene) are synthesized using Br₂ or NBS with Fe catalysts, suggesting iodine reagents could follow similar protocols . Yields vary with reaction conditions: elevated temperatures (60–80°C) and inert atmospheres improve efficiency. Optimization studies recommend monitoring via TLC or GC-MS to track intermediate formation .

Advanced: How does the leaving group ability of iodine in nucleophilic substitution reactions compare to bromine in analogous compounds?

Answer:
Iodine’s lower electronegativity and larger atomic radius enhance its leaving group ability compared to bromine, accelerating SN₂ reactions. For example, in 1-Bromo-2-((methoxymethoxy)methyl)benzene, bromine substitution with amines proceeds at 80°C in DMSO, while iodine analogs likely require milder conditions. Kinetic studies on aryl halides show rate constants for iodine are 10–100× higher than bromine due to weaker C–I bonds. However, steric hindrance from the bulky methoxymethoxy group may offset this advantage, requiring tailored solvent systems (e.g., DMF with crown ethers) .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : The methoxymethoxy group’s methylene protons (δ 3.3–4.5 ppm) and aromatic protons (δ 6.8–7.5 ppm) are diagnostic. Iodine’s diamagnetic effect deshields adjacent protons, causing downfield shifts .
  • IR Spectroscopy : Stretching vibrations for C–I (~500 cm⁻¹) and ether C–O (~1100 cm⁻¹) confirm functional groups.
  • Mass Spectrometry : Molecular ion peaks (e.g., [M]⁺ at m/z 306) and isotopic patterns (iodine’s 127I) aid identification. Compare with brominated analogs (e.g., m/z 259 for bromo derivative) .

Advanced: How can researchers resolve contradictions in reported catalytic conditions for cross-coupling reactions involving this compound?

Answer:
Discrepancies in catalytic efficiency (e.g., Pd vs. Cu catalysts) arise from substrate-specific steric/electronic effects. For example, Pd(PPh₃)₄ in THF enables Suzuki coupling of brominated analogs, while iodine’s superior leaving group may allow lower catalyst loadings. Systematic screening using design of experiments (DOE) is advised: vary ligands (e.g., bipyridine vs. phosphines), solvents (polar vs. nonpolar), and temperatures. Analytical techniques like HPLC-MS can quantify side products (e.g., homocoupling) to identify optimal conditions .

Basic: What are the key safety considerations when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Use fume hoods due to potential iodine vapor release.
  • Waste Disposal : Collect halogenated waste separately and neutralize with sodium thiosulfate before disposal. Refer to protocols for iodinated aromatics (e.g., 1-Iodo-2-nitro-4-(trifluoromethoxy)benzene) .

Advanced: What strategies optimize the regioselectivity of electrophilic aromatic substitution (EAS) reactions on this compound?

Answer:
The methoxymethoxy group’s electron-donating nature directs EAS to the para and ortho positions. Computational modeling (DFT) predicts charge distribution, while experimental validation via nitration or halogenation can confirm regioselectivity. For example, bromination of 1-Bromo-2-((methoxymethoxy)methyl)benzene yields para-substituted products due to steric hindrance from the existing bromine. Contrast with simpler methoxy derivatives (e.g., 2-methoxybenzaldehyde) where ortho substitution dominates .

Advanced: How does the methoxymethoxy group influence biological activity compared to methoxy analogs?

Answer:
The methoxymethoxy group enhances lipophilicity, improving membrane permeability. In antimicrobial studies, brominated analogs reduce Staphylococcus aureus biofilm biomass at 30 µM, while iodine’s larger size may increase halogen bonding with biological targets. Pharmacokinetic studies on analogs show cytochrome P450-mediated metabolism, suggesting similar pathways for the iodo derivative. Comparative assays with 2-methoxybenzene derivatives can isolate the methoxymethoxy group’s contribution .

Advanced: What computational methods predict the compound’s reactivity in cross-coupling reactions?

Answer:
Density Functional Theory (DFT) calculates transition-state energies for oxidative addition steps (e.g., Pd(0) insertion into C–I bonds). Parameters like bond dissociation energy (C–I ≈ 240 kJ/mol vs. C–Br ≈ 280 kJ/mol) and frontier molecular orbitals (HOMO/LUMO) guide catalyst selection. Software tools (Gaussian, ORCA) model steric effects from the methoxymethoxy group, predicting reaction barriers. Compare with experimental data from Stille or Sonogashira couplings .

Basic: What are the thermal stability and storage recommendations for this compound?

Answer:
The compound’s melting point (~80–100°C, extrapolated from brominated analogs) indicates moderate thermal stability. Store under inert gas (N₂/Ar) at –20°C to prevent iodine loss via sublimation. Avoid exposure to light (use amber vials) to minimize radical decomposition. DSC/TGA analysis can quantify decomposition thresholds .

Advanced: How does isotopic labeling (e.g., deuterium) aid mechanistic studies of this compound’s reactions?

Answer:
Deuterium labeling at the methoxymethoxy methyl group (e.g., CD₃OCH₂-) tracks hydrogen transfer in radical reactions via ²H NMR. Kinetic isotope effects (KIE) reveal rate-determining steps: a KIE >1 suggests H-atom abstraction is critical. Compare with ¹³C-labeled analogs to map carbon rearrangement pathways .

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